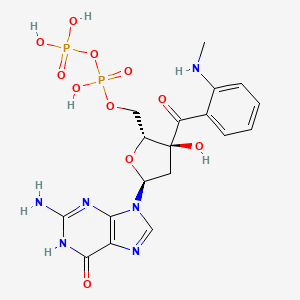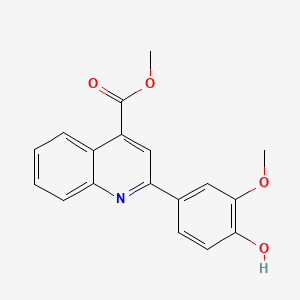
BUTTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butter is a dairy product that is made by churning cream or milk. It is a natural source of fat and has been used in cooking and baking for centuries. Butter has a unique flavor and texture that makes it a popular ingredient in many dishes. However, the consumption of butter has been a controversial topic due to its high saturated fat content. In
Wirkmechanismus
Butter contains a high amount of saturated fat, which has been linked to an increased risk of heart disease. Saturated fat can raise LDL (bad) cholesterol levels in the blood, which can lead to the buildup of plaque in the arteries. However, butter also contains other components that may have beneficial effects on health, such as conjugated linoleic acid (CLA), which has been shown to have anti-cancer properties.
Biochemical and Physiological Effects:
The consumption of butter has been associated with both positive and negative effects on health. On the one hand, butter contains vitamins A, D, E, and K, which are important for maintaining healthy bones and teeth, as well as for immune function. On the other hand, the high saturated fat content of butter has been linked to an increased risk of heart disease, stroke, and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Butter has several advantages and limitations for use in lab experiments. One advantage is that it is a natural product that is widely available and relatively inexpensive. It also has antimicrobial properties, which can be useful in certain experiments. However, butter can be difficult to work with in the lab due to its high fat content, which can interfere with some assays and analyses.
Zukünftige Richtungen
There are several areas of future research related to butter. One area is the development of new methods for producing butter that are more sustainable and environmentally friendly. Another area of research is the investigation of the potential health benefits of CLA and other components of butter. Additionally, more research is needed to better understand the effects of butter on health and to develop strategies for reducing the negative effects of its high saturated fat content.
Conclusion:
In conclusion, butter is a natural dairy product that has been used for centuries in cooking and baking. It has been the subject of numerous scientific studies, which have investigated its effects on health and its use in various industries. While the high saturated fat content of butter has been linked to an increased risk of heart disease, stroke, and type 2 diabetes, it also contains other components that may have beneficial effects on health. Further research is needed to better understand the effects of butter on health and to develop strategies for reducing its negative effects.
Synthesemethoden
Butter is made by churning cream or milk. The cream is separated from the milk and then churned until it becomes butter. The churning process causes the fat globules in the cream to break down and clump together, forming butter. The butter is then washed to remove any remaining milk solids and salt is added for flavor.
Wissenschaftliche Forschungsanwendungen
Butter has been the subject of numerous scientific studies. These studies have investigated the effects of butter on health, as well as its use in various industries. Butter has been found to have antimicrobial properties, which make it useful in the food industry for preserving and extending the shelf life of food products. It has also been used in the cosmetic industry for its moisturizing properties.
Eigenschaften
CAS-Nummer |
130935-39-6 |
|---|---|
Produktname |
BUTTER |
Molekularformel |
C147H253N45O43 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




